N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide
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Overview
Description
N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide is a complex organic compound that combines the structural elements of benzothiazole and adamantane
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The anti-inflammatory activity of similar compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .
Biochemical Pathways
Prostaglandins, which are derived from arachidonic acid originating from cell membrane phospholipids through the action of phospholipase a2, are known to be affected by similar compounds .
Result of Action
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The adamantane carboxamide moiety is then introduced through a series of reactions involving adamantane-1-carboxylic acid and appropriate coupling agents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Comparison with Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound shares the benzothiazole core but has a different substituent on the benzothiazole ring.
2-amino-6-methoxy-benzothiazole: Another benzothiazole derivative with different functional groups.
Uniqueness: N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide stands out due to its adamantane structure, which provides enhanced stability and unique binding properties compared to other benzothiazole derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-11-20-16-3-2-15(7-17(16)23-11)21-18(22)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXRXHHRLGEOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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